4-ACETYL-7-AZAINDOLE

Description

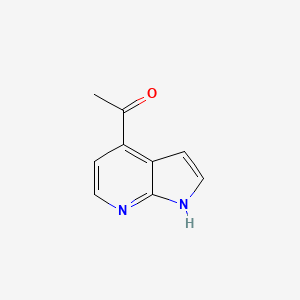

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)7-2-4-10-9-8(7)3-5-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREYCLZAMNJBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CNC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the 7-Azaindole Scaffold

An In-Depth Technical Guide to 4-Acetyl-7-Azaindole: A Key Heterocyclic Building Block

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in biologically active compounds.[1][2] Its structural similarity to purines and indoles allows it to function as a bioisostere, effectively mimicking these endogenous molecules to interact with a wide array of biological targets.[3][4] A key feature of the 7-azaindole core is its ability to act as both a hydrogen bond donor (via the pyrrole N-H) and acceptor (via the pyridine N7), enabling a powerful bidentate binding interaction with the hinge region of many protein kinases.[5] This property has cemented its role in the development of numerous kinase inhibitors, including the FDA-approved B-Raf inhibitor, vemurafenib.[5]

This guide focuses on a specific, strategically functionalized derivative: this compound. The introduction of an acetyl group at the C4 position of the pyridine ring offers a unique handle for synthetic elaboration and modulates the electronic properties of the core structure. For researchers and drug development professionals, understanding the chemical properties, structure, and synthetic accessibility of this compound is critical for leveraging its potential in designing next-generation therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine bicyclic system with an acetyl substituent at the 4-position. The presence of the electron-withdrawing acetyl group and the pyridine nitrogen significantly influences the molecule's reactivity and physical properties.

Caption: Chemical structure of this compound.

The structure consists of a fused five-membered pyrrole ring and a six-membered pyridine ring. The acetyl group is attached to the carbon atom adjacent to the bridgehead carbon on the pyridine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 915415-16-6 | |

| Molecular Formula | C₉H₈N₂O | |

| InChI Key | LREYCLZAMNJBSI-UHFFFAOYSA-N | |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Purity | ≥97% (typical commercial grade) | |

| Storage Temp. | Room Temperature |

Spectroscopic Profile (Predicted)

Detailed experimental spectra for this compound are not widely published. However, a robust spectroscopic profile can be predicted based on the known spectra of the 7-azaindole parent and the influence of an acetyl substituent on aromatic systems.[6]

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~11.0 - 12.0 | br s | N1-H | The pyrrole N-H proton is acidic and often broad. |

| ~8.4 - 8.6 | d | H-6 | The proton ortho to the pyridine nitrogen (N7) is significantly deshielded. |

| ~7.8 - 8.0 | d | H-5 | Coupled to H-6. Deshielded by the adjacent acetyl group. |

| ~7.6 - 7.8 | d | H-2 | Pyrrole proton adjacent to the nitrogen. |

| ~6.8 - 7.0 | d | H-3 | Pyrrole proton coupled to H-2. |

| ~2.8 | s | -COCH₃ | The methyl protons of the acetyl group typically appear as a sharp singlet. |

¹³C NMR Spectroscopy: Key predicted signals include the carbonyl carbon (~195-200 ppm), carbons of the pyridine ring (~120-150 ppm), and carbons of the pyrrole ring (~100-130 ppm).

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad peak is expected around 3100-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption characteristic of the ketone carbonyl is predicted in the range of 1670-1690 cm⁻¹.

-

C=C / C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region corresponding to the aromatic rings.

Synthesis of this compound

Direct Friedel-Crafts acylation of 7-azaindole typically occurs at the electron-rich C3 position of the pyrrole ring. Therefore, synthesis of the 4-acetyl isomer requires a more nuanced strategy, often involving the pre-functionalization of the pyridine ring.[7][8] A robust method involves activating the 4-position via N-oxidation, followed by halogenation and a subsequent coupling or conversion reaction.[9]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via 4-Chloro-7-azaindole

This protocol is a representative methodology based on established procedures for the functionalization of 7-azaindoles.[1][9]

Step 1: Synthesis of 7-Azaindole N-Oxide

-

Reagents & Setup: Dissolve 7-azaindole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Oxidation: Slowly add hydrogen peroxide (30% aq. solution, ~1.5 eq) to the stirring solution. The addition should be controlled to manage the exothermic reaction.

-

Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Acetic acid acts as both a solvent and a catalyst. The N-oxide intermediate is crucial as it withdraws electron density from the C4 position, making it electrophilic and prone to substitution.

-

-

Workup: After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Chloro-7-azaindole

-

Reagents & Setup: Place the dried 7-azaindole N-oxide (1.0 eq) in a flask under an inert atmosphere (e.g., nitrogen or argon). Add phosphorus oxychloride (POCl₃, ~5-10 eq) as both the reagent and solvent.

-

Chlorination: Heat the mixture to reflux (around 100-110°C) for 2-4 hours. Monitor by TLC until the starting material is consumed.

-

Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It reacts with the N-oxide to introduce a chlorine atom at the C4 position.

-

-

Workup: Cool the reaction mixture and very slowly quench it by pouring it onto crushed ice. This step is highly exothermic and must be done with extreme caution in a fume hood. Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) until the product precipitates.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Reagents & Setup: To a solution of 4-chloro-7-azaindole (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add tributyl(1-ethoxyvinyl)tin (a Stille coupling partner, ~1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (~0.05 eq).

-

Coupling Reaction: Degas the mixture and heat to reflux under an inert atmosphere for 8-12 hours.

-

Causality: The palladium catalyst facilitates the Stille cross-coupling between the C4-Cl bond and the organotin reagent. The 1-ethoxyvinyl group serves as a masked acetyl group.

-

-

Hydrolysis: After the coupling is complete, cool the reaction and treat with aqueous acid (e.g., 1M HCl). Stir for 1-2 hours to hydrolyze the enol ether to the ketone.

-

Purification: Neutralize the mixture, extract with an organic solvent, and purify the final product by column chromatography to yield this compound.

Applications in Research and Drug Development

The 7-azaindole scaffold is a privileged fragment for kinase inhibition, and this compound serves as a highly valuable building block in this context.[4][5]

Caption: Bidentate hydrogen bonding of the 7-azaindole core.

-

Kinase Inhibitor Synthesis: The acetyl group at the C4 position can serve multiple roles. It can be a key pharmacophoric element, forming specific interactions within a kinase active site. Alternatively, it can be a synthetic handle for further elaboration, for example, through reduction to an alcohol, conversion to an oxime, or use in aldol-type condensations to build more complex side chains.[10]

-

Fragment-Based Drug Discovery (FBDD): this compound is an ideal fragment for FBDD screening campaigns. Its modest complexity and molecular weight fit the "rule of three," while the acetyl group provides a clear vector for chemical growth and optimization once a binding hit is identified.[11]

-

Modulation of Physicochemical Properties: Compared to the unsubstituted parent, the acetyl group increases polarity and can influence solubility and cell permeability. This allows for fine-tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.[4]

-

Antiviral and Antimicrobial Research: Substituted azaindoles have shown a broad range of biological activities beyond oncology, including potential as antiviral and antimicrobial agents.[10][12] The 4-acetyl derivative provides a novel scaffold for exploring these therapeutic areas.

Conclusion

This compound is a strategically important heterocyclic compound that combines the privileged 7-azaindole core with a versatile acetyl functional group. Its synthesis, while requiring a multi-step approach to achieve the correct regiochemistry, is accessible through established organometallic and heterocyclic chemistry principles. For scientists in drug discovery, this molecule represents a valuable building block for constructing sophisticated kinase inhibitors and other potential therapeutics, offering multiple avenues for synthetic elaboration and property modulation. A thorough understanding of its chemical properties and reactivity is essential for unlocking its full potential in the development of novel medicines.

References

-

Zhang, L., & Zhang, J. (2012). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry, 32(9), 1617-1630. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 1-Acetyl-7-azaindole. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Pravstötter, M. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]

- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.

-

Sravanthi, G., & Kumar, M. S. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(11), 2213–2215. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 3-Acetyl-4,6-dichloro-7-azaindole. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Li, J., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115582. Retrieved from [Link]

-

Toh, K. K., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry A, 101(15), 2857–2867. Retrieved from [Link]

-

PubChem. (n.d.). 4-Azaindole. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Enguehard-Gueiffier, C., & Gueiffier, A. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1539. Retrieved from [Link]

-

Majumder, S., Laha, J. K., & Hazra, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(77), 11376-11393. Retrieved from [Link]

-

Kumar, A., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Drug Discovery Technologies, 15(3), 190-205. Retrieved from [Link]

-

Chong, D. P. (2011). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Journal of Chemical & Engineering Data, 56(10), 3843–3848. Retrieved from [Link]

-

Held, A., & Pratt, D. W. (1993). 7-Azaindole and Its Clusters with Ar, CH4, H2O, NH3, and Alcohols: Molecular Geometry and Nature of the First Excited Singlet El. DTIC. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Synthesis Potential: The Role of 4-Bromo-2-methyl-7-azaindole. Retrieved January 6, 2026, from [Link]

-

Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Retrieved from [Link]

-

Robison, M. M., Butler, F. P., & Robison, B. L. (1959). 7-Azaindole. IV. The Hydrogenation of 7-Azaindole and Related Compounds. Journal of the American Chemical Society, 81(3), 743–746. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved January 6, 2026, from [Link]

Sources

- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 10. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Acetyl-7-Azaindole

Abstract

4-Acetyl-7-azaindole is a crucial heterocyclic building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents. Its strategic importance lies in the unique electronic properties conferred by the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, offering versatile points for molecular elaboration. This guide provides a comprehensive overview of the viable synthetic pathways to this compound, with a focus on strategies that address the inherent challenges of regioselectivity in the functionalization of the 7-azaindole scaffold. We will delve into the mechanistic underpinnings of these routes, providing detailed experimental protocols and a comparative analysis to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety is a prominent pharmacophore, recognized for its ability to mimic the indole nucleus while introducing a hydrogen bond acceptor in the form of the pyridine nitrogen.[1] This bioisosteric replacement can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, making it a highly sought-after scaffold in medicinal chemistry.[1] The introduction of an acetyl group at the C4 position of the pyridine ring further expands the synthetic utility of this core, providing a handle for a wide array of chemical transformations in the development of novel therapeutics.

The Challenge of Regioselectivity in 7-Azaindole Functionalization

Direct electrophilic substitution on the 7-azaindole ring, such as the classical Friedel-Crafts acylation, presents a significant regioselectivity challenge. The inherent electronic nature of the bicyclic system favors substitution at the electron-rich C3 position of the pyrrole ring.[2] Consequently, direct acylation methods are generally unsuitable for the synthesis of C4-acylated derivatives, leading to complex product mixtures and low yields of the desired isomer.

To overcome this obstacle, a more nuanced and strategic approach is required. This guide will focus on a robust and regioselective two-stage strategy: the initial synthesis of a 4-halo-7-azaindole intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the acetyl group.

Recommended Synthetic Pathway: A Two-Stage Approach

The most reliable and scalable synthesis of this compound involves a two-stage process, which is outlined below. This pathway leverages the well-established chemistry of 7-azaindole N-oxides to achieve the desired C4-functionalization.

Caption: Proposed two-stage synthesis of this compound.

Stage 1: Synthesis of 4-Chloro-7-azaindole via N-Oxide Formation

The initial step involves the oxidation of the pyridine nitrogen of 7-azaindole to form the corresponding N-oxide. This transformation is pivotal as it deactivates the pyridine ring towards electrophilic attack and activates the C4 and C6 positions for nucleophilic substitution. Subsequent treatment with a halogenating agent, such as phosphorus oxychloride (POCl₃), regioselectively installs a chlorine atom at the C4 position.[3]

Caption: Mechanism of N-oxide directed C4-chlorination.

Step 1: Synthesis of 7-Azaindole-N-oxide [3]

-

To a solution of 7-azaindole in a suitable organic solvent (e.g., THF, EGME), add hydrogen peroxide (1.1-1.3 molar equivalents) at 5-15 °C.

-

Stir the reaction mixture for 2-5 hours, monitoring the reaction progress by TLC.

-

Upon completion, the N-oxide can be isolated by standard work-up procedures, often involving precipitation or extraction.

Step 2: Synthesis of 4-Chloro-7-azaindole [3]

-

Dissolve the 7-azaindole-N-oxide in acetonitrile.

-

Add phosphorus oxychloride (POCl₃, 5-10 molar equivalents).

-

After stirring for 20-60 minutes at 80-100 °C, add diisopropylethylamine (DIPEA, 0.1-0.15 molar equivalents) as a catalyst.

-

Continue heating at 80-100 °C for 2-8 hours.

-

After completion, carefully quench the reaction with water at low temperature (-5 to 0 °C).

-

Adjust the pH to 8.5-9.5 to precipitate the product.

-

Collect the solid by filtration and purify by recrystallization to obtain 4-chloro-7-azaindole.

Stage 2: Palladium-Catalyzed Acylative Cross-Coupling

With the 4-chloro-7-azaindole in hand, the final step is the introduction of the acetyl group via a palladium-catalyzed cross-coupling reaction. While several methods exist for this transformation, the Stille coupling using an organotin reagent or the Suzuki coupling with a boronic acid derivative are among the most reliable.[4][5] For this guide, we will focus on the Stille coupling as a representative example due to the commercial availability of the requisite acetylstannane reagent.

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Note: This protocol is a generalized procedure based on established Stille coupling methodologies. Optimization of the catalyst, ligand, and reaction conditions may be necessary to achieve optimal yields.

-

To a solution of 4-chloro-7-azaindole in a suitable solvent (e.g., dioxane, toluene) under an inert atmosphere, add tributyl(1-ethoxyvinyl)tin.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if required.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with aqueous HCl.

-

Stir the mixture to effect hydrolysis of the enol ether to the ketone.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Analysis of Synthetic Strategies

| Parameter | Two-Stage Pathway (N-Oxide & Cross-Coupling) | Direct Friedel-Crafts Acylation |

| Regioselectivity | High, directed to the C4 position. | Poor, favors the C3 position.[2] |

| Yield | Moderate to good overall yield. | Low to negligible for the C4 isomer. |

| Scalability | Amenable to scale-up with established procedures. | Difficult to scale due to product separation challenges. |

| Substrate Scope | Broad, applicable to various substituted 7-azaindoles. | Limited by the electronic nature of the substrate. |

| Reaction Conditions | Requires multiple steps and potentially hazardous reagents. | Typically a one-pot reaction, but often with harsh Lewis acids. |

| Purification | Generally straightforward purification of intermediates and final product. | Complex purification due to multiple isomers and byproducts. |

Conclusion

The synthesis of this compound is best achieved through a strategic, multi-step approach that circumvents the inherent regioselectivity challenges of direct functionalization. The pathway involving the formation of a 7-azaindole-N-oxide intermediate, followed by C4-chlorination and a subsequent palladium-catalyzed acylative cross-coupling, offers a reliable and scalable route to this valuable building block. This method provides excellent control over the regiochemical outcome and is amenable to the synthesis of a diverse range of C4-substituted 7-azaindole analogs. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to successfully incorporate this compound into their drug discovery programs.

References

- Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.

-

Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15. [Link]

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

- Collot, V., Bovy, P. R., & Rault, S. (2000). A new and efficient synthesis of 4- and 6-substituted-7-azaindoles. Tetrahedron, 56(49), 903-913.

-

Nazare, M., Schneider, C., Lindenschmidt, A., & Will, D. W. (2004). A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles. Angewandte Chemie International Edition, 43(34), 4526-4528. [Link]

-

Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1034-1039. [Link]

- Preparation method for 4-substituted-7-azaindole. CN102746295A.

-

Saha, P., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(76), 11215-11234. [Link]

- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.

-

Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A general method for acylation of indoles at the 3-position with acyl chlorides in the presence of dialkylaluminum chloride. Organic Letters, 2(10), 1485-1487. [Link]

- Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name reactions and reagents in organic synthesis. John Wiley & Sons.

-

Chen, C. Y., & Lieberman, D. R. (2006). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridin-4-yl)methylamino)-5-fluoronicotinic acid. The Journal of Organic Chemistry, 71(10), 4021-4023. [Link]

-

Vaddula, B. R., Varma, R. S., & Le, T. X. H. (2014). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. RSC Advances, 4(68), 36058-36061. [Link]

-

Knochel, P., & Sereda, G. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]

-

Iaroshenko, V. O. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile (Doctoral dissertation, Universität Rostock). [Link]

-

Benoît, G., & Gingras, M. (2007). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 9(19), 3829-3832. [Link]

-

McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine. Organic Letters, 8(15), 3307-3310. [Link]

- Haddach, M., & McCarthy, J. R. (1999). A new method for the synthesis of aryl ketones via palladium-catalyzed cross-coupling of arylboronic acids with acid chlorides. Tetrahedron Letters, 40(16), 3109-3112.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

A simple, effective, green method for the regioselective 3-acylation of unprotected indoles. Molecules, 17(12), 14764-14775. [Link]

Sources

- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Acetyl-7-Azaindole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Acetyl-7-Azaindole in Medicinal Chemistry

This compound, a derivative of the privileged 7-azaindole scaffold, is a molecule of significant interest in contemporary drug discovery. The 7-azaindole core is a well-established bioisostere of indole and purine, enabling it to mimic these critical biological motifs while offering modulated physicochemical properties.[1][2] The introduction of an acetyl group at the 4-position further refines the molecule's electronic and steric profile, potentially influencing its target engagement, pharmacokinetic properties, and overall suitability as a drug candidate.

The strategic placement of the nitrogen atom in the pyridine ring of the azaindole core alters the molecule's hydrogen bonding capacity, polarity, and metabolic stability compared to its indole counterpart.[3] This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application in medicinal chemistry programs. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogs, the parent 7-azaindole scaffold, and established principles of physical organic chemistry to provide a robust technical overview.

Molecular Structure and Basic Properties

This compound, systematically named 1-(1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone, possesses the chemical formula C₉H₈N₂O and a molecular weight of 160.18 g/mol . It typically presents as a pale-yellow to yellow-brown solid and is stored at room temperature.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.18 g/mol | |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| CAS Number | 915415-16-6 |

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures based on data from analogous compounds and the known effects of N-acetylation on aromatic systems.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the chemical environment of each proton and carbon atom within the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃, relative to TMS):

The introduction of the acetyl group at the 4-position is expected to influence the chemical shifts of the aromatic protons, particularly those in close proximity.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~2.6 | s | -COCH₃ | Typical chemical shift for an acetyl methyl group attached to an aromatic ring. |

| ~7.0-7.2 | m | H-3, H-5 | Aromatic protons on the pyrrole and pyridine rings. |

| ~7.8-8.0 | m | H-2, H-6 | Aromatic protons deshielded by adjacent nitrogen atoms and the acetyl group. |

| >10.0 | br s | N-H | The pyrrole N-H proton typically appears as a broad singlet at a high chemical shift. |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~25 | -COCH₃ | Acetyl methyl carbon. |

| ~100-145 | Aromatic Carbons | Carbons of the 7-azaindole ring system. |

| >190 | C=O | Carbonyl carbon of the acetyl group, appearing significantly downfield. |

Protocol for ¹H NMR Spectroscopy:

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Medium, Broad | N-H stretching of the pyrrole ring. |

| ~3100-3000 | Medium | Aromatic C-H stretching. |

| ~1660-1680 | Strong | C=O stretching of the acetyl group. |

| ~1600-1450 | Medium to Strong | C=C and C=N stretching of the aromatic rings. |

| ~1400-1300 | Medium | C-H bending of the methyl group. |

| ~800-700 | Strong | Out-of-plane C-H bending. |

The most prominent and diagnostic peak in the IR spectrum of this compound will be the strong carbonyl (C=O) stretch of the acetyl group. The position of this band provides information about the electronic environment of the carbonyl group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. For the parent 7-azaindole, the maximum absorption wavelength (λmax) is reported at 288 nm.[5] The addition of the acetyl group, a chromophore, is expected to cause a bathochromic (red) shift in the λmax.

Expected UV-Vis Absorption:

-

λmax: Expected to be slightly greater than 288 nm in a non-polar solvent.

-

Solvatochromism: The position of the λmax is likely to be sensitive to the polarity of the solvent due to changes in the electronic distribution in the ground and excited states.

Crystal Structure and Solid-State Properties

Solubility and Partition Coefficient: Key Determinants of Bioavailability

Aqueous and Organic Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. The parent 7-azaindole exhibits solubility in solvents such as chloroform and methanol.[7] A detailed study on 7-azaindole solubility in various pure and binary solvent mixtures has been conducted, providing a valuable reference.[8]

Expected Solubility Profile of this compound:

-

Aqueous Solubility: The introduction of the polar acetyl group may slightly increase aqueous solubility compared to unsubstituted 7-azaindole. However, the overall molecule remains largely hydrophobic.

-

Organic Solubility: Good solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The azaindole core generally leads to a lower logP compared to the corresponding indole due to the presence of the additional nitrogen atom.[3]

Predicted logP:

-

The predicted pKa for the parent 7-azaindole is approximately 7.69.[7] The acetyl group is an electron-withdrawing group, which is expected to decrease the basicity of the pyridine nitrogen, thus lowering the pKa of this compound.

-

The logP of this compound is anticipated to be in a range suitable for drug-like molecules, likely between 1 and 3.

Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of a compound.

-

TGA: Would determine the decomposition temperature of this compound. A single-step weight loss would indicate a clean decomposition, while multiple steps might suggest the loss of solvent or a more complex degradation pathway.

-

DSC: Would reveal the melting point of the compound as a sharp endothermic peak. It could also identify any polymorphic transitions or other thermal events prior to melting.

Conclusion

This compound is a strategically important molecule with a rich physicochemical profile that underpins its potential in medicinal chemistry. This guide has provided a comprehensive overview of its key characteristics, drawing upon data from related compounds and established scientific principles. A thorough experimental investigation of the properties outlined herein is a critical step in the advancement of any drug discovery program centered on this promising scaffold. The provided protocols offer a robust framework for such characterization, ensuring data integrity and facilitating informed decision-making in the pursuit of novel therapeutics.

References

-

Cuirong Liang, Lingling Gu, Yang Yang, Xin Chen. An Alternate Synthesis of HSP90 Inhibitor AT13387. AWS. [Link]

-

ResearchGate. X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase... [Link]

-

RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

-

ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]

-

Chinese Journal of Chemistry. Synthesis of Azaindoles. [Link]

-

Organic Chemistry Portal. Azaindole synthesis. [Link]

-

PMC. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

-

PMC. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]

-

ChemRxiv. Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. [Link]

-

NIH. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

-

MDPI. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [Link]

-

ResearchGate. (a) UV-Vis spectra of the reaction mixture (1 equiv. of 7-azaindole and... [Link]

-

MDPI. N-Acetyl Indole Linked to a Fused Triazolo/Thiadiazole Scaffold: Synthesis, Single Crystal X-Ray Structure, and Molecular Insight. [Link]

-

Nanjing Tech University. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. [Link]

-

ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

-

ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

-

PubChem. 1-Acetyl-7-azaindole. [Link]

-

ResearchGate. Scalable synthesis and properties of 7-methyl- 4-azaindole. [Link]

-

PubChem. 4-Azaindole. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

PMC. Azaindole Therapeutic Agents. [Link]

-

science-softCon. UV/Vis + Photochemistry Database. [Link]

Sources

- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]

- 8. repositorio.uam.es [repositorio.uam.es]

Spectroscopic Interpretation of 4-Acetyl-7-Azaindole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-acetyl-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a bioisostere of indole, the 7-azaindole scaffold offers unique physicochemical properties that are advantageous for designing novel therapeutic agents.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of this compound, enabling its unambiguous identification and characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered according to IUPAC conventions. This numbering system will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a non-polar deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the acetyl methyl protons. The presence of the electron-withdrawing acetyl group at the C4 position and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the ring protons.[3][4]

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~7.5 - 7.7 | d | ~3.5 |

| H3 | ~7.2 - 7.4 | d | ~3.5 |

| H5 | ~7.8 - 8.0 | d | ~4.5 |

| H6 | ~8.4 - 8.6 | d | ~4.5 |

| NH (N1-H) | ~9.0 - 11.0 | br s | - |

| CH₃ (C9) | ~2.6 - 2.8 | s | - |

Interpretation:

-

Aromatic Protons (H2, H3, H5, H6): The protons on the pyrrole ring (H2 and H3) are expected to appear as doublets due to coupling with each other. The protons on the pyridine ring (H5 and H6) will also appear as doublets. The electron-withdrawing nature of the acetyl group at C4 will deshield the adjacent proton H5, causing it to resonate at a downfield chemical shift. Similarly, the nitrogen atom at position 7 will deshield the adjacent H6 proton.

-

NH Proton: The proton on the pyrrole nitrogen (N1-H) is expected to be a broad singlet and will appear significantly downfield. Its chemical shift can be highly dependent on solvent and concentration.[3]

-

Acetyl Protons (CH₃): The three equivalent protons of the methyl group will appear as a sharp singlet in the upfield region of the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the nine carbon atoms. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.[5]

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~120 - 125 |

| C3 | ~115 - 120 |

| C3a | ~130 - 135 |

| C4 | ~140 - 145 |

| C5 | ~125 - 130 |

| C6 | ~150 - 155 |

| C7a | ~145 - 150 |

| C8 (C=O) | ~190 - 195 |

| C9 (CH₃) | ~25 - 30 |

Interpretation:

-

Carbonyl Carbon (C8): The carbonyl carbon of the acetyl group is the most deshielded and will appear significantly downfield.

-

Aromatic Carbons (C2-C7a): The carbons of the bicyclic aromatic system will resonate in the typical aromatic region. The carbons directly attached to the nitrogen atom (C6 and C7a) and the carbon bearing the acetyl group (C4) are expected to be the most downfield among the ring carbons.

-

Methyl Carbon (C9): The methyl carbon of the acetyl group will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum generally requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Caption: Workflow for ¹³C NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern. For this compound (C₉H₈N₂O), the expected exact mass is approximately 160.0637 g/mol .

Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion |

| 160 | [M]⁺ |

| 145 | [M - CH₃]⁺ |

| 117 | [M - CH₃CO]⁺ |

Interpretation:

The primary fragmentation pathway for acetylated indoles and related heterocycles involves the loss of the acetyl group.[6] The molecular ion peak ([M]⁺) is expected at m/z 160. A prominent fragment should be observed at m/z 145, corresponding to the loss of a methyl radical (•CH₃). Subsequent loss of carbon monoxide (CO) from this fragment would lead to the ion at m/z 117, which represents the protonated 7-azaindole ring.

Caption: Predicted fragmentation pathway of this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like this compound.

Caption: Workflow for mass spectrometry analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, C=C, and C=N bonds.

Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3400 - 3200 | N-H stretch | Medium, broad |

| ~3100 - 3000 | Aromatic C-H stretch | Medium |

| ~1680 - 1660 | C=O stretch (acetyl) | Strong |

| ~1600 - 1450 | Aromatic C=C and C=N stretches | Medium to strong |

Interpretation:

-

N-H Stretch: A broad absorption band in the high-frequency region is characteristic of the N-H stretching vibration of the pyrrole ring.

-

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic rings.[7]

-

C=O Stretch: A strong, sharp absorption band in the region of 1680-1660 cm⁻¹ is the most characteristic feature of the spectrum and is due to the carbonyl group of the acetyl moiety.[8]

-

Aromatic Ring Stretches: A series of bands in the 1600-1450 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient technique for obtaining IR spectra of solid samples.

Caption: Workflow for ATR-IR analysis of this compound.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a powerful toolkit for the comprehensive characterization of this compound. This guide has detailed the predicted spectroscopic data and the rationale behind these predictions, grounded in fundamental principles and comparative data from related structures. By following the outlined experimental protocols and using this guide as a reference, researchers can confidently identify and characterize this compound, facilitating its use in further research and development endeavors.

References

-

Study of Mass Spectra of Some Indole Derivatives - Scirp.org. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling - AWS. (n.d.). Retrieved January 6, 2026, from [Link]

-

Computational NMR as Useful Tool for Predicting Structure and Stereochemistry of Four-Membered Sulfur Heterocycles | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Retrieved January 6, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 6, 2026, from [Link]

- NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit

-

1 H-and 13 C-NMR chemical shifts for compound 7. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 6, 2026, from [Link]

-

Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (n.d.). Retrieved January 6, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved January 6, 2026, from [Link]

-

Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes - MDPI. (2024, July 9). Retrieved January 6, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 6, 2026, from [Link]

-

Selected ¹H and ¹³C NMR chemical shifts of 4a - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

(PDF) SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. (2025, August 9). Retrieved January 6, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 6, 2026, from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved January 6, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 6, 2026, from [Link]

-

SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS | TSI Journals. (n.d.). Retrieved January 6, 2026, from [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

-

Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Application of ATR Infrared Spectroscopy in Wood Acetylation. (n.d.). Retrieved January 6, 2026, from [Link]

-

Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing. (n.d.). Retrieved January 6, 2026, from [Link]

-

Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise's salt derivative with peptides - NIH. (2020, February 14). Retrieved January 6, 2026, from [Link]

-

Azaindole Therapeutic Agents - PMC. (n.d.). Retrieved January 6, 2026, from [Link]

-

Validation of Protein Acetylation by Mass Spectrometry - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. scirp.org [scirp.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. Application of ATR Infrared Spectroscopy in Wood Acetylation [jast.modares.ac.ir]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

The 7-Azaindole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has cemented its status as a "privileged structure" in medicinal chemistry, transitioning from a niche heterocyclic motif to a cornerstone in the design of targeted therapeutics. Its unique combination of physicochemical properties, bioisosteric relationships with key biological recognition elements, and versatile synthetic handles has propelled its integration into a multitude of drug candidates. This guide provides a comprehensive technical overview of the 7-azaindole core, elucidating the scientific rationale behind its widespread use, detailing its synthesis and applications, and offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its pivotal role in kinase inhibition, exemplified by the FDA-approved drug Vemurafenib, and delve into its expanding footprint in other therapeutic arenas, including neuroinflammation and infectious diseases.

The 7-Azaindole Core: Physicochemical Properties and Bioisosteric Logic

The strategic value of the 7-azaindole scaffold lies in its nuanced structural and electronic features, which distinguish it from its parent indole structure.

A Superior Bioisostere

Bioisosterism, the substitution of an atom or group with another that produces a molecule with similar biological activity, is a fundamental strategy in drug design. The 7-azaindole scaffold is an exemplary bioisostere of both indole and the purine nucleus of ATP.[1][2]

-

Indole Bioisostere: The replacement of the C-7 carbon of indole with a nitrogen atom introduces a hydrogen bond acceptor (the pyridine nitrogen) without significantly altering the overall size and shape of the molecule.[3] This substitution has profound effects on the molecule's properties. It can increase aqueous solubility, modulate lipophilicity (LogP), and introduce a new vector for specific molecular interactions.[3][4] Furthermore, the azaindole core can alter the metabolic profile of a compound, potentially blocking sites of oxidative metabolism that are liabilities in the parent indole, thereby improving pharmacokinetic properties.[4]

-

Purine Mimicry: The arrangement of the pyrrole NH (hydrogen bond donor) and the pyridine N7 (hydrogen bond acceptor) in the 7-azaindole ring system mimics the hydrogen bonding pattern of the adenine base in ATP.[5][6] This makes the scaffold an exceptional "hinge-binder" for protein kinases, a feature that has been extensively exploited in the development of kinase inhibitors.[5][6]

Comparative Physicochemical Data

The introduction of the nitrogen atom at the 7-position significantly impacts key physicochemical parameters relevant to drug development.

| Property | Indole | 7-Azaindole | Rationale for Change |

| LogP | ~2.1 | ~1.5 | Increased polarity due to the pyridine nitrogen reduces lipophilicity.[3] |

| Aqueous Solubility | Low | Higher | The nitrogen atom acts as a hydrogen bond acceptor, improving interactions with water.[3][4] |

| pKa (of Pyrrole N-H) | ~17 | ~16 | The electron-withdrawing nature of the pyridine ring increases the acidity of the pyrrole proton. |

| Hydrogen Bonding | Donor only (NH) | Donor (NH) & Acceptor (N7) | The dual hydrogen bonding capability is a key advantage in target binding.[5] |

The 7-Azaindole Scaffold in Kinase Inhibition: A Privileged Hinge-Binder

The most prominent application of the 7-azaindole scaffold is in the design of protein kinase inhibitors. The human kinome, comprising over 500 enzymes, is a major target class for drug discovery, particularly in oncology.

Mechanism of Action: The Bidentate Hydrogen Bond

The vast majority of kinase inhibitors are ATP-competitive, binding to the ATP pocket in the catalytic domain of the kinase. A critical interaction for anchoring these inhibitors is the formation of hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase. The 7-azaindole scaffold is exceptionally well-suited for this role. Its geometry allows the pyrrole N-H to act as a hydrogen bond donor to a backbone carbonyl of one hinge residue, while the pyridine N7 atom simultaneously acts as a hydrogen bond acceptor for a backbone N-H of another hinge residue.[5][6] This bidentate interaction provides a strong and specific anchor for the inhibitor, contributing significantly to its potency.

Case Study: Vemurafenib (Zelboraf®)

The success of the 7-azaindole scaffold is epitomized by Vemurafenib, an FDA-approved inhibitor of the BRAF V600E mutant kinase for the treatment of metastatic melanoma.[7] Developed through fragment-based drug discovery, the 7-azaindole core was identified as an excellent starting point for its hinge-binding capability.[8] Structure-based drug design was then used to elaborate the scaffold, adding substituents that occupy adjacent pockets in the ATP binding site to enhance potency and selectivity for the mutant over the wild-type kinase.[9]

Structure-Activity Relationship (SAR) and Binding Modes

X-ray crystallography has revealed that 7-azaindole derivatives can adopt different binding orientations within the kinase hinge, primarily classified as "normal" and "flipped".[5][7]

-

Normal Mode: The most common orientation, where the pyrrole N-H bonds with the backbone carbonyl of the GK+1 residue (residue following the gatekeeper) and the pyridine N7 accepts a hydrogen bond from the backbone N-H of the GK+3 residue.

-

Flipped Mode: The 7-azaindole ring is rotated 180 degrees, reversing the hydrogen bond donor and acceptor roles with the hinge residues.

The preferred binding mode can be influenced by subtle changes in the inhibitor's substituents, highlighting the importance of structural biology in guiding SAR studies.

Quantitative Comparison of 7-Azaindole Based Kinase Inhibitors

The versatility of the 7-azaindole scaffold is evident in the wide range of kinases it has been used to target.

| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference |

| Vemurafenib | BRAF V600E | 31 | [9] |

| GSK1070916A | Aurora B | 3.2 | [1] |

| 7-azaindole derivative 97 | JAK2 | 1 | [10] |

| 7-azaindole derivative 164 | CDK1 / CDK2 | 7 / 3 | [10] |

| C-3 aryl-7-azaindole 94 | JAK2 | 260 | [10] |

| PI3Kγ Inhibitor 12 | PI3Kγ | 3.4 | [11] |

| Erk5 Inhibitor 5j | Erk5 | 4.56 (µg/mL) | [3] |

Expanding Horizons: 7-Azaindole in Other Therapeutic Areas

While its impact on kinase inhibition is profound, the utility of the 7-azaindole scaffold extends to a growing number of other target classes and diseases.

-

Neuroinflammation and CNS Disorders: The scaffold is present in molecules designed to modulate targets involved in neuroinflammatory pathways. For instance, URMC-099, a 7-azaindole derivative, shows neuroprotective and anti-inflammatory effects by inhibiting mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2).[3]

-

Antiviral and Antibacterial Agents: Derivatives of 7-azaindole have been investigated as potential treatments for infectious diseases. They have shown activity against HIV by inhibiting the non-nucleoside reverse transcriptase (NNRT)[3], and against influenza by targeting the PB2 subunit of the viral polymerase.[12] There is also a history of research into their potential as antibacterial agents against various Gram-positive and Gram-negative bacteria.[2][13][14]

-

Other Targets: The scaffold has been incorporated into inhibitors of a diverse range of other enzymes and receptors, including phosphoinositide 3-kinases (PI3Ks), Rho-associated coiled-coil containing protein kinases (ROCK), and poly(ADP-ribose)polymerase (PARP).[3][7][9]

Synthetic Strategies: Accessing the 7-Azaindole Core

The successful application of the 7-azaindole scaffold is underpinned by robust and flexible synthetic methodologies that allow for its construction and subsequent functionalization.

Common synthetic routes include:

-

Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira and Suzuki-Miyaura couplings are powerful tools for constructing the 7-azaindole core.[15][16] Typically, a 2-amino-3-halopyridine is coupled with a terminal alkyne (Sonogashira) or a vinylboronate (Suzuki), followed by an intramolecular cyclization to form the pyrrole ring.[15][16]

-

Chichibabin Reaction: This method involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA) to directly form the 2-substituted 7-azaindole.[17]

-

Functionalization of the Core: Once the 7-azaindole nucleus is formed, it can be further elaborated at various positions. The C3 position is readily functionalized via electrophilic substitution or metal-catalyzed cross-coupling of a 3-halo-7-azaindole.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following protocol is a representative example for the synthesis of a 3-aryl-7-azaindole, a common structural motif in many bioactive compounds. This procedure is self-validating by nature, as successful coupling is confirmed by standard analytical techniques.

Objective: To synthesize a 3-aryl-7-azaindole via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

1-Benzenesulfonyl-3-iodo-7-azaindole

-

Arylboronic acid (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 equivalents)

-

Potassium phosphate (K3PO4, 3.0 equivalents)

-

Toluene and water (e.g., 10:1 ratio)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-benzenesulfonyl-3-iodo-7-azaindole (1.0 eq), the arylboronic acid (1.5 eq), and K3PO4 (3.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)2 (0.05 eq) and SPhos (0.1 eq) in a small amount of the reaction solvent.

-

Inerting the System: Evacuate and backfill the reaction flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the toluene/water solvent mixture to the flask via syringe, followed by the pre-mixed catalyst solution.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the N-protected 3-aryl-7-azaindole.

-

Deprotection: The benzenesulfonyl protecting group can be removed under basic conditions (e.g., NaOH in methanol/water) to yield the final 3-aryl-7-azaindole.

Conclusion and Future Perspectives

The 7-azaindole scaffold has proven to be an exceptionally versatile and valuable core in medicinal chemistry. Its ability to act as a bioisostere for both indole and purine has been a key driver of its success, leading to improvements in potency, selectivity, and pharmacokinetic profiles. While its role as a premier hinge-binding motif in kinase inhibitors is well-established and continues to yield new clinical candidates, its application in other therapeutic areas is a rapidly expanding frontier.

Future research will likely focus on exploring novel synthetic methodologies to access more complex and diverse 7-azaindole derivatives, further probing its potential against a wider range of biological targets, and leveraging its unique properties to tackle challenges in drug delivery and formulation. For the medicinal chemist, the 7-azaindole scaffold remains a powerful tool in the armamentarium for designing the next generation of targeted therapies.

References

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link]

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

-

Martin, M. W., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1736–1742. [Link]

-

Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

-

Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 131(21), 7340–7351. [Link]

-

Qhobosheane, M. A., et al. (2020). Azaindole Therapeutic Agents. Molecules, 25(21), 5035. [Link]

-

Zhang, Q., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]

-

Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (2025). Preprints.org. [Link]

-

Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8633–8645. [Link]

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

-

ResearchGate. (2023). SAR of 7‐azaindole derivatives as Src kinase inhibitor. [Link]

-

Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (2025). PMC. [Link]

-

Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 9683–9722. [Link]

-

ResearchGate. (2023). Synthetic pathway for Vemurafenib. [Link]

-

Organic Chemistry Portal. (2024). Azaindole synthesis. [Link]

- Google Patents. (2015).

-

ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

-

Chemistry Stack Exchange. (2015). What is the meaning of the "dot" notation in chemical formulas?. [Link]

-

ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

-

Zhang, W., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 261–265. [Link]

-

Mushtaq, N., et al. (2009). 7-Azaindole Derivatives as Potential Antibacterial agents. Pakistan Journal of Scientific and Industrial Research, 52(1), 1-7. [Link]

-

KAUST Repository. (2017). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

ResearchGate. (2025). 7-Azaindole derivatives as potential antibacterial agents. [Link]

-

FuseSchool. (2016, May 22). What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool [Video]. YouTube. [Link]

-

Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 9683–9722. [Link]

-

Neha, S., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727–736. [Link]

-

ResearchGate. (2023). A chemical structure and its corresponding labeled graph version. [Link]

-

Mathpati, R. S., & Ghule, V. D. (2022). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry, 46(3), 1163-1176. [Link]

-

Stoit, A. R., et al. (2008). 7-Azaindole derivatives as potential partial nicotinic agonists. Bioorganic & Medicinal Chemistry Letters, 18(1), 188–193. [Link]

-

Gribble, G. W. (2010). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 15(10), 6844–6867. [Link]

-

Graphviz. (n.d.). Datasets of text - GraphViz examples?. [Link]

-

eCampusOntario Pressbooks. (n.d.). Schemes – Principles of Scientific Communication. [Link]

Sources

- 1. quora.com [quora.com]

- 2. research.unl.pt [research.unl.pt]

- 3. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]

- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 13. Gallery | Graphviz [graphviz.org]

- 14. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Azaindole synthesis [organic-chemistry.org]

- 17. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of 7-Azaindole Derivatives: A Technical Guide to Unraveling Their Biological Activities

Introduction: The Privileged Scaffold of 7-Azaindole in Modern Drug Discovery

The 7-azaindole core, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] Its unique structural and electronic properties, particularly the pyridine nitrogen's ability to act as a hydrogen bond acceptor and the pyrrole NH as a donor, allow for potent and specific interactions with various enzymatic targets.[3][4] This guide provides an in-depth technical exploration of the key biological activities of 7-azaindole derivatives, offering researchers and drug development professionals a comprehensive resource to navigate the evaluation of these promising therapeutic agents. We will delve into their anticancer, anti-inflammatory, and neuroprotective potential, presenting detailed experimental protocols and mechanistic insights to empower the next wave of discovery in this exciting field.

I. Anticancer Activity: Targeting the Engines of Malignancy

7-Azaindole derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key kinases and other enzymes that drive tumor growth and survival.[5][6] This section will explore their activity as inhibitors of BRAF and Aurora kinases, as well as their role in disrupting DNA damage repair through PARP inhibition.

A. BRAF Kinase Inhibition: A Targeted Approach in Melanoma and Other Cancers

Mutations in the BRAF gene, particularly the V600E mutation, are key drivers in a significant portion of melanomas and other cancers.[6][7] These mutations lead to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation.[7] 7-Azaindole derivatives, most notably Vemurafenib, have been successfully developed as potent and selective inhibitors of mutant BRAF.[3][5][6]

Vemurafenib and similar 7-azaindole-based inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the BRAF kinase domain.[3][7] The 7-azaindole scaffold forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of adenine in ATP.[2][3] This binding event stabilizes an inactive conformation of the kinase, preventing its phosphorylation of downstream targets like MEK and ERK, thereby halting the pro-proliferative signaling cascade.[7]

Signaling Pathway Diagram: BRAF/MAPK Pathway Inhibition by 7-Azaindole Derivatives

Caption: Inhibition of the BRAF/MAPK signaling pathway by a 7-azaindole derivative.

B. Aurora Kinase Inhibition: Disrupting Mitotic Progression

Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate various stages of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[8] Their overexpression is common in many cancers, making them attractive therapeutic targets.[8] Several 7-azaindole derivatives have been developed as potent inhibitors of Aurora kinases.[5][8]

Similar to their action on BRAF, 7-azaindole derivatives act as ATP-competitive inhibitors of Aurora kinases.[8] By occupying the ATP-binding site, they prevent the phosphorylation of key mitotic substrates. Inhibition of Aurora A can lead to defects in centrosome separation and spindle formation, while inhibition of Aurora B can result in improper chromosome alignment and failed cytokinesis.[8] Ultimately, this disruption of mitosis leads to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram: Aurora Kinase Inhibition in Mitosis

Caption: Inhibition of Aurora kinases A and B by a 7-azaindole derivative disrupts mitosis.

C. PARP Inhibition: Exploiting Synthetic Lethality in DNA Repair

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks.[9] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-mediated double-strand break repair, inhibiting PARP can lead to synthetic lethality. 7-Azaindole derivatives have been investigated as PARP inhibitors.[5]

7-Azaindole-based PARP inhibitors not only block the catalytic activity of PARP but can also trap the enzyme on the DNA at the site of a single-strand break.[10] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, resulting in cell death.[10]

Experimental Workflow: Evaluating Anticancer Activity

Caption: A generalized workflow for assessing the anticancer potential of 7-azaindole derivatives.

Experimental Protocols: A Self-Validating System for Anticancer Evaluation

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 7-azaindole derivative. Include the following controls:

-

Negative Control (Untreated Cells): Cells treated with vehicle (e.g., DMSO) only, representing 100% cell viability.[11]

-

Positive Control (Known Cytotoxic Agent): Cells treated with a known cytotoxic drug to confirm assay sensitivity.[11]

-

Blank Control: Wells containing only cell culture medium to measure background absorbance.

-

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis and Interpretation:

-

Subtract the blank absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the negative control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13] A lower IC50 value indicates higher cytotoxic potency.

-

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

-

Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal. A decrease in luminescence indicates kinase inhibition.

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the 7-azaindole derivative.

-

Assay Plate Setup: In a 96-well plate, add the kinase and the serially diluted inhibitor.

-

Pre-incubation: Incubate to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Add the ATP/substrate mixture to start the kinase reaction.

-

Reaction Termination and Detection: Stop the reaction and add a reagent that converts the remaining ATP to a luminescent signal.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

-

Data Analysis and Interpretation:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.[14] Comparing the IC50 values across different kinases can determine the selectivity of the inhibitor. It is important to note that IC50 values can be influenced by assay conditions, and for a more rigorous comparison, the inhibitor constant (Ki) should be determined.[14][15]

-